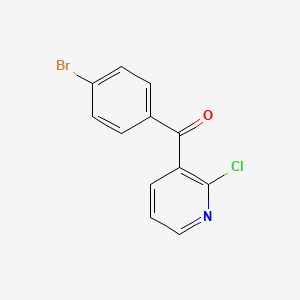
(4-Bromophenyl)(2-chloro-3-pyridinyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Bromophenyl)(2-chloro-3-pyridinyl)methanone is an organic compound that features both bromophenyl and chloropyridinyl groups. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)(2-chloro-3-pyridinyl)methanone typically involves the reaction of 4-bromobenzoyl chloride with 2-chloro-3-pyridinecarboxaldehyde in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
(4-Bromophenyl)(2-chloro-3-pyridinyl)methanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. Conditions vary depending on the desired reaction but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted derivatives .
科学的研究の応用
(4-Bromophenyl)(2-chloro-3-pyridinyl)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4-Bromophenyl)(2-chloro-3-pyridinyl)methanone involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
(4-Bromophenyl)(pyridin-3-yl)methanone: Similar structure but lacks the chlorine atom.
(4-Bromophenyl)(3-hydroxy-4-methoxyphenyl)methanone: Contains additional functional groups that confer different chemical properties.
Uniqueness
The presence of both bromophenyl and chloropyridinyl groups in (4-Bromophenyl)(2-chloro-3-pyridinyl)methanone makes it unique compared to similar compounds. This unique structure allows it to participate in a wider range of chemical reactions and applications .
特性
CAS番号 |
125035-37-2 |
|---|---|
分子式 |
C12H7BrClNO |
分子量 |
296.54 g/mol |
IUPAC名 |
(4-bromophenyl)-(2-chloropyridin-3-yl)methanone |
InChI |
InChI=1S/C12H7BrClNO/c13-9-5-3-8(4-6-9)11(16)10-2-1-7-15-12(10)14/h1-7H |
InChIキー |
GSIFYNLIZNGUPN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(N=C1)Cl)C(=O)C2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{2-[(Diphenylphosphoryl)methoxy]phenyl}(diphenyl)phosphane oxide](/img/structure/B14161695.png)

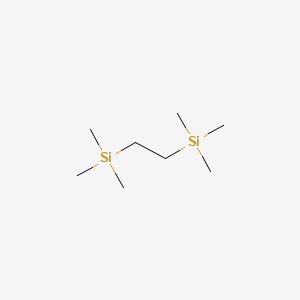
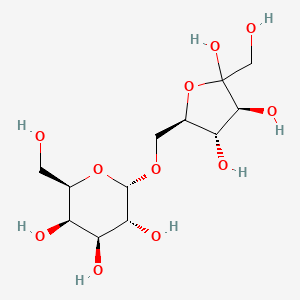
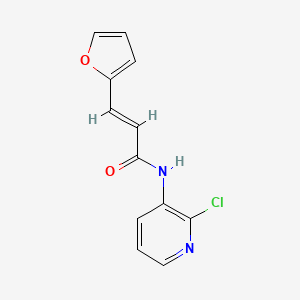
![{2-[(2,5-Dimethoxyphenyl)methylidene]diazen-2-ium-1-yl}[1-(2-oxo-2-phenylethyl)pyridin-4(1H)-ylidene]methanolate--hydrogen bromide (1/1)](/img/structure/B14161740.png)
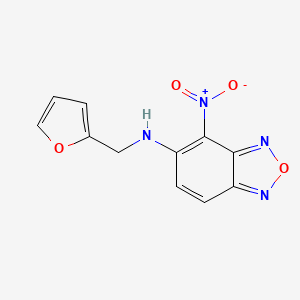

![(E)-1-(4-fluorophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]but-2-en-1-one](/img/structure/B14161749.png)
![3-(2-Methoxyethyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline](/img/structure/B14161751.png)
![2-[(4-chloro-2-methylphenoxy)acetyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B14161754.png)
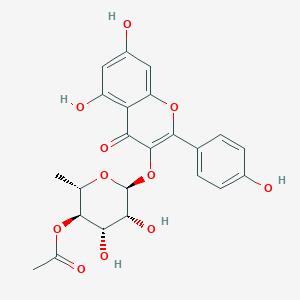
![1-Allylsulfanyl-8,8-dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene](/img/structure/B14161768.png)
![[4-oxo-2-[(E)-2-phenylethenyl]-3,1-benzoxazin-6-yl] acetate](/img/structure/B14161777.png)
